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Compound of Interest

Compound Name: Cuniloside B

Cat. No.: B15593825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for

Cuniloside B, a glucose monoterpene ester. The information presented is derived from the

structural elucidation work published by Goodger et al. in Phytochemistry (2009). This

document is intended to serve as a detailed resource for researchers engaged in natural

product chemistry, pharmacology, and drug development.

High-Resolution Mass Spectrometry (HR-ESI-MS)
Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was instrumental in

determining the elemental composition of Cuniloside B. The analysis yielded a pseudo-

molecular ion [M+Na]⁺ at m/z 527.2461. This observation is consistent with the calculated

mass for the molecular formula C₂₆H₄₀O₁₀Na, which is 527.2462. This data confirms the

molecular formula of Cuniloside B as C₂₆H₄₀O₁₀.

Ion Observed m/z Calculated m/z Molecular Formula

[M+Na]⁺ 527.2461 527.2462 C₂₆H₄₀O₁₀Na

Table 1: High-Resolution Mass Spectrometry Data for Cuniloside B.
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Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
The structural framework of Cuniloside B was elucidated through extensive one- and two-

dimensional nuclear magnetic resonance (NMR) spectroscopy. The experiments were

conducted in deuterated methanol (CD₃OD). The complete ¹H and ¹³C NMR assignments are

presented below.

¹H NMR Spectroscopic Data
The proton NMR spectrum of Cuniloside B reveals characteristic signals for a glycosidic unit

and a monoterpene moiety. The anomeric proton of the glucose unit appears as a doublet at δ

4.33, indicating a β-configuration.
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Position δH (ppm) Multiplicity J (Hz)

Glucose Moiety

1' 4.33 d 7.8

2' 3.19 dd 7.8, 9.1

3' 3.36 t 9.1

4' 3.28 t 9.1

5' 3.39 m

6'a 3.84 dd 2.1, 12.0

6'b 3.65 dd 5.7, 12.0

Monoterpene Moiety

2 2.05 m

3a 1.62 m

3b 0.99 m

4 1.83 m

5a 1.54 m

5b 1.29 m

6 5.40 br s

8 1.19 s

9 1.19 s

10 1.65 s

Table 2: ¹H NMR (500 MHz, CD₃OD) Data for Cuniloside B.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of Cuniloside B shows 26 distinct carbon signals, further confirming

the molecular formula. The chemical shifts are consistent with the presence of a glucose unit

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15593825?utm_src=pdf-body
https://www.benchchem.com/product/b15593825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and a p-menthane type monoterpene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position δC (ppm)

Glucose Moiety

1' 103.2

2' 75.1

3' 78.0

4' 71.7

5' 78.1

6' 62.9

Monoterpene Moiety

1 74.0

2 49.3

3 28.5

4 42.1

5 23.9

6 121.9

7 135.2

8 27.5

9 27.5

10 21.1

Acyl Moiety

1'' 168.2

2'' 46.1

3'' 27.0

4'' 130.2
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5'' 128.8

6'' 26.4

7'' 71.2

8'' 29.8

9'' 29.8

10'' 20.9

Table 3: ¹³C NMR (125 MHz, CD₃OD) Data for Cuniloside B.

Experimental Protocols
The spectroscopic data presented in this guide were obtained using the following

methodologies as described by Goodger et al. (2009):

Isolation: Cuniloside B was isolated from the non-volatile components of the essential oil

secretory cavities of Eucalyptus leaves. The isolation procedure involved solvent extraction

followed by chromatographic separation techniques to yield the pure compound.

Mass Spectrometry: High-resolution mass spectra were acquired using an electrospray

ionization (ESI) source in positive ion mode. The analysis was performed on a time-of-flight

(TOF) mass spectrometer.

NMR Spectroscopy: All NMR spectra were recorded on a 500 MHz spectrometer. The

samples were dissolved in deuterated methanol (CD₃OD). Standard pulse sequences were

used to acquire ¹H, ¹³C, and various 2D NMR spectra, including COSY, HSQC, and HMBC,

which were essential for the complete structural assignment.

Spectroscopic Data Analysis Workflow
The process of elucidating the structure of a natural product like Cuniloside B from its

spectroscopic data follows a logical workflow. This process begins with the isolation of the pure

compound and culminates in the final structural confirmation. The diagram below illustrates this

general workflow.
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Caption: Workflow for the isolation and structural elucidation of a natural product.
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To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of Cuniloside B: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15593825#cuniloside-b-spectroscopic-data-analysis-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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